molecular formula C8H7NO B12416047 5MP-Propargyl

5MP-Propargyl

Cat. No.: B12416047
M. Wt: 133.15 g/mol
InChI Key: NRHQRYLZMFHIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5MP-Propargyl is a derivative of 5-Methylene pyrrolone, a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5MP-Propargyl involves the introduction of a propargyl group into the 5-Methylene pyrrolone structure. This can be achieved through nucleophilic substitution reactions using propargyl bromide as a reagent. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the propargylation reaction .

Chemical Reactions Analysis

Types of Reactions

5MP-Propargyl undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones.

    Reduction: The alkyne group can be reduced to form alkanes.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5MP-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.

    Biology: Employed in protein bioconjugation for labeling and tracking proteins.

    Medicine: Utilized in drug discovery for the development of new therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide groups in target molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its combination of the 5-Methylene pyrrolone structure and the propargyl group. This combination allows it to participate in click chemistry reactions while retaining the thiol-specific bioconjugation properties of 5-Methylene pyrrolone. This dual functionality makes it a valuable tool in both chemical synthesis and biological research .

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylidene-1-prop-2-ynylpyrrol-2-one

InChI

InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2

InChI Key

NRHQRYLZMFHIBT-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=O)N1CC#C

Origin of Product

United States

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